4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol
Description
4-Amino-5-(2-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 2-nitrophenyl group at position 5, and a thiol group at position 2. This compound is synthesized through cyclization reactions, often involving thiocarbohydrazide and substituted benzoic acids under alkaline conditions . The ortho-nitro substituent on the phenyl ring introduces steric and electronic effects, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
4-amino-3-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2S/c9-12-7(10-11-8(12)16)5-3-1-2-4-6(5)13(14)15/h1-4H,9H2,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDSMPOPMQMIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Potassium Dithiocarbazinate
A widely adopted method begins with the formation of potassium dithiocarbazinate , derived from 2-nitrobenzoic acid hydrazide and carbon disulfide. The hydrazide precursor is synthesized by refluxing 2-nitrobenzoic acid with hydrazine hydrate in ethanol, yielding 2-nitrobenzoic acid hydrazide in ~58% yield. Subsequent treatment with carbon disulfide and potassium hydroxide in ethanol produces potassium dithiocarbazinate, which undergoes cyclization with hydrazine hydrate in aqueous medium under reflux (3–4 hours). Acidification with hydrochloric acid precipitates the crude product, which is recrystallized from ethanol/water to achieve 42–45% purity.
Key Reaction Conditions
Hydrazine Hydrate-Mediated Cyclization
Alternative approaches utilize thiocarbohydrazide as the triazole precursor. Thiocarbohydrazide reacts with 2-nitrobenzaldehyde in dimethylformamide (DMF) at 120°C, forming an intermediate thiosemicarbazone. Cyclization is induced by adding potassium carbonate, followed by refluxing for 6–8 hours. This method achieves higher yields (55–60%) but requires rigorous moisture control.
Optimization Insights
Alternative Methods: Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate cyclization. A mixture of 2-nitrobenzohydrazide and thiourea in ethanol is irradiated at 150 W for 15 minutes, yielding the target compound in 68% purity. This method reduces reaction times from hours to minutes but demands specialized equipment.
Optimization of Reaction Conditions
Temperature and Time Dependence
Cyclization efficiency correlates strongly with temperature and duration. Prolonged reflux (>5 hours) degrades the nitro group, while shorter durations (<2 hours) leave unreacted intermediates. Optimal conditions balance yield and purity (Table 1).
Table 1: Temperature-Time Optimization
| Temperature (°C) | Time (Hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| 80 | 4 | 38 | 89 |
| 100 | 3 | 45 | 92 |
| 120 | 2 | 42 | 85 |
Solvent Systems
Ethanol-water mixtures (3:1 v/v) are preferred for recrystallization, offering a balance between solubility and precipitation kinetics. Pure ethanol yields amorphous solids, while aqueous solutions result in smaller crystals with higher impurity retention.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via sequential recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane). Recrystallization alone achieves 92% purity, while combined methods exceed 98%.
Spectroscopic Validation
-
IR Spectroscopy: Key peaks include S–H stretches (2550–2570 cm⁻¹), C=N vibrations (1600–1620 cm⁻¹), and N–H bends (3365 cm⁻¹).
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¹H NMR (CDCl₃): Aromatic protons (7.5–8.1 ppm), NH₂ (7.9 ppm), and S–H (14.6 ppm).
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (Hours) |
|---|---|---|---|
| Potassium Dithiocarbazinate | 42 | 92 | 3–4 |
| Thiocarbohydrazide | 55 | 89 | 6–8 |
| Microwave-Assisted | 68 | 94 | 0.25 |
Microwave synthesis offers superior yield and speed but lags in scalability.
Challenges and Considerations
Chemical Reactions Analysis
4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant biological activities that make it a candidate for various pharmaceutical applications:
- Antimicrobial Activity : Studies have shown that 4-Amino-5-(2-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol possesses antibacterial and antifungal properties. It has been investigated for its potential as an enzyme inhibitor against various pathogens.
- Anticancer Properties : This compound has demonstrated cytotoxic effects against cancer cell lines. Its mechanism of action may involve the induction of apoptosis through oxidative stress pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Agricultural Applications
Due to its biological activity, this compound is also explored in agriculture:
- Pesticide Development : The compound's ability to inhibit specific enzymes in pests makes it a candidate for developing new pesticides .
Material Science
The unique chemical structure of this compound allows it to be utilized in material science:
- Corrosion Inhibitors : It has been studied for its potential use as a corrosion inhibitor in metal surfaces due to its thiol group which can form protective layers on metals .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans .
- Cytotoxicity Against Cancer Cells : Research indicated that this triazole derivative exhibited potent cytotoxicity against human breast cancer cell lines (MCF7) through mechanisms involving apoptosis.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential enzymes in microorganisms. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Positional Isomerism: Ortho vs. Para Nitro Groups
- 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol (): The para-nitro group reduces steric hindrance compared to the ortho-nitro derivative, facilitating Schiff base formation with aldehydes (e.g., 4-phenoxybenzaldehyde). This enhances its utility as a precursor for antimicrobial agents .
- 4-Amino-5-(2-nitro-phenyl)-4H-1,2,4-triazole-3-thiol: The ortho-nitro group introduces steric constraints, which may hinder reactivity in condensation reactions but could enhance selectivity in binding to enzyme active sites.
Electron-Withdrawing vs. Electron-Donating Substituents
Heterocyclic Hybrids
- Pyrazole-Triazole Hybrids (): Compounds like 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol demonstrated antinociceptive activity in vivo, attributed to synergistic effects between the pyrazole and triazole moieties .
Key Findings and Implications
Substituent Position : Ortho-nitro derivatives may offer unique steric profiles for selective targeting, whereas para-nitro analogs exhibit higher reactivity in condensation reactions.
Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance stability and target affinity, while electron-donating groups (e.g., OCH₃) improve solubility and antioxidant capacity.
Biological Activity
4-Amino-5-(2-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties. The unique structural features of this compound contribute to its multifaceted pharmacological profile.
The molecular formula of this compound is , with a molecular weight of approximately 225.24 g/mol. The compound contains a thiol group (-SH), an amino group (-NH2), and a nitro group (-NO2), which are crucial for its biological activity.
The biological activity of 1,2,4-triazoles, including this compound, is primarily attributed to their ability to interact with various biological receptors through hydrogen bonding and dipole interactions. The presence of the thiol group allows for redox reactions and the formation of disulfides, enhancing its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its antibacterial effects against various microorganisms, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Antifungal Activity
This triazole derivative has also shown promising antifungal activity. Its efficacy against fungi such as Candida albicans and Aspergillus species has been documented in several studies. The antifungal action is hypothesized to result from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For instance, IC50 values have been reported in the low micromolar range against several cancer types.
| Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli, S. aureus | 10–20 µg/mL |
| Antifungal | C. albicans | 15 µg/mL |
| Anticancer | HeLa cells | 5 µM |
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial properties of various triazole derivatives included this compound. Results indicated significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria with MIC values ranging from 10 to 20 µg/mL .
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects with an IC50 value around 5 µM for HeLa cells. The mechanism was linked to apoptosis induction via caspase activation .
- Fungal Inhibition : A series of tests showed that the compound effectively inhibited growth in Candida albicans at concentrations as low as 15 µg/mL, suggesting its potential as an antifungal agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-amino-5-(2-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol?
The synthesis typically involves condensation reactions between thiosemicarbazide derivatives and nitro-substituted phenyl precursors. Key steps include:
- Cyclization : Reacting 4-amino-5-(2-nitrophenyl)-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux conditions to form the triazole core .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the compound in high purity (>95%) .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) or base-mediated reactions (e.g., potassium hydroxide in ethanol) optimize yields .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Analysis : NMR (¹H, ¹³C) confirms the presence of the thiol (-SH) group and nitro-phenyl substituents. IR spectroscopy identifies S-H stretches (~2550 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the triazole ring and nitro-phenyl group, confirming planarity (e.g., dihedral angles <5°) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 265.03) .
Q. What are the standard protocols for evaluating solubility and stability in different solvents?
- Solubility Testing : Use the shake-flask method in solvents like DMSO, methanol, and water at 25°C. Polar aprotic solvents (e.g., DMSO) show higher solubility due to hydrogen bonding with the thiol group .
- Stability Studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Nitro groups may undergo photodegradation, requiring light-protected storage .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity, and how can researchers resolve contradictory data across studies?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance antinociceptive activity by increasing electron deficiency in the triazole ring, improving receptor binding . However, conflicting reports on antifungal activity (e.g., -NO₂ vs. -Cl substituents) suggest context-dependent mechanisms .
- Resolving Contradictions :
- Dose-Response Analysis : Compare IC₅₀ values across multiple assays (e.g., C. albicans vs. A. fumigatus).
- Computational Modeling : Use molecular docking to assess binding affinity variations with COX-2 or fungal CYP51 enzymes .
Q. What methodologies are recommended for assessing antinociceptive or anti-inflammatory activity in vivo?
- Acetic Acid-Induced Writhing Test : Administer 10 mg/kg of the compound intraperitoneally to mice; measure writhes over 20 minutes. A >50% reduction indicates significant activity .
- Formalin Inflammation Model : Inject 20 μL of 2.5% formalin into rodent paws; quantify licking/biting duration in Phase II (15–30 min post-injection). Synergy with NSAIDs (e.g., ibuprofen derivatives) can be evaluated .
Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., bioavailability)?
- Structural Modifications :
- ADMET Profiling : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 inhibition studies to predict metabolic stability .
Q. What analytical techniques are critical for detecting impurities or by-products during synthesis?
- HPLC-PDA : Monitor reaction progress with a C18 column (acetonitrile/water gradient). Key impurities include unreacted thiosemicarbazide (retention time ~3.2 min) and oxidized sulfonic acid by-products .
- TLC-MS : Combine silica gel TLC (hexane:ethyl acetate, 3:1) with ESI-MS to identify low-abundance intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
